

An In-depth Technical Guide to BDP FL-PEG5-acid: Properties and Applications

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Compound of Interest

Compound Name: **BDP FL-PEG5-acid**

Cat. No.: **B12283007**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of **BDP FL-PEG5-acid**, a fluorescent linker molecule increasingly utilized in biomedical research and drug discovery.

Core Properties of BDP FL-PEG5-acid

BDP FL-PEG5-acid is a versatile chemical tool that incorporates a bright and photostable green-fluorescent BODIPY™ FL (BDP FL) dye, a hydrophilic 5-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. This unique combination of features makes it an ideal reagent for a variety of bioconjugation applications, particularly in the development of fluorescently labeled biomolecules and targeted protein degraders such as PROTACs (Proteolysis Targeting Chimeras).^{[1][2]} The hydrophilic PEG spacer enhances water solubility and membrane permeability of the conjugated molecule.^[3]

Physicochemical and Photophysical Data

The properties of **BDP FL-PEG5-acid** and its core fluorophore are summarized in the tables below. The photophysical data are based on values reported for structurally similar BDP FL derivatives and provide a reliable estimate for experimental planning.

Table 1: Physicochemical Properties of **BDP FL-PEG5-acid**

Property	Value	Reference(s)
CAS Number	2093197-98-7	[1]
Molecular Formula	C ₂₇ H ₄₀ BF ₂ N ₃ O ₈	[4]
Molecular Weight	583.44 g/mol	
Appearance	To be determined	
Solubility	Soluble in DMSO, DMF, DCM; low solubility in water	

Table 2: Photophysical Properties of the BDP FL Fluorophore

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~504 nm	
Emission Maximum (λ_{em})	~514 nm	
Extinction Coefficient (ϵ)	~85,000 cm ⁻¹ M ⁻¹	
Fluorescence Quantum Yield (Φ)	~0.9 (estimated)	
Color	Green	

Key Applications and Experimental Protocols

The terminal carboxylic acid on **BDP FL-PEG5-acid** allows for its covalent conjugation to primary amines on target molecules, such as proteins, peptides, or amine-modified oligonucleotides, through the formation of a stable amide bond. This is typically achieved using carbodiimide chemistry.

Bioconjugation via EDC/NHS Chemistry

This protocol describes the two-step activation of the carboxylic acid on **BDP FL-PEG5-acid** with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to

form an amine-reactive NHS ester, followed by conjugation to an amine-containing molecule of interest (e.g., a protein).

Materials:

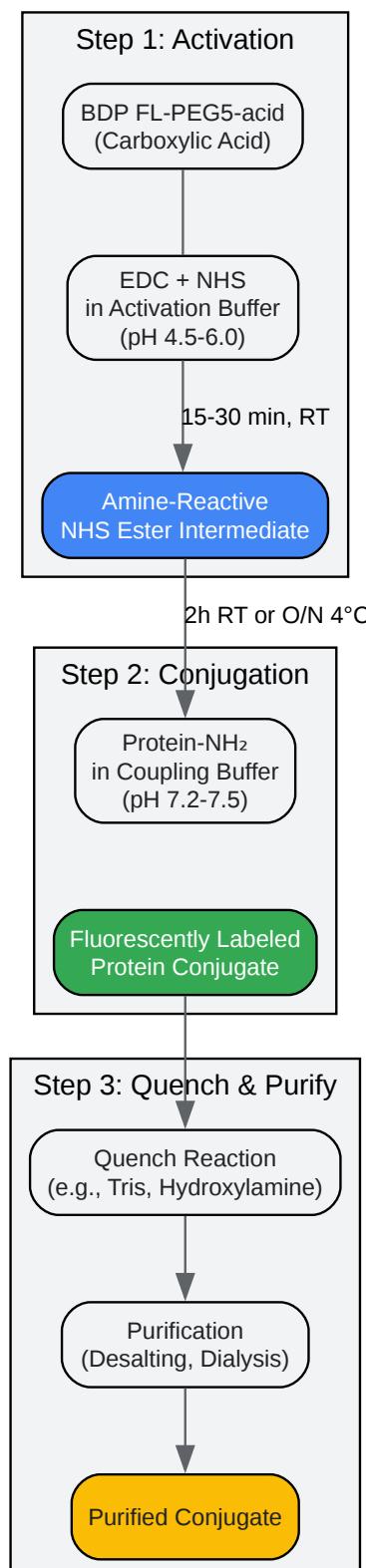
- **BDP FL-PEG5-acid**
- Molecule of interest (protein, peptide, etc.) with a primary amine
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Coupling Buffer: 0.1 M Sodium Phosphate Buffer with 150 mM NaCl, pH 7.2-7.5
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1.5 M Hydroxylamine, pH 8.5
- Anhydrous DMSO or DMF
- Desalting columns or dialysis equipment for purification

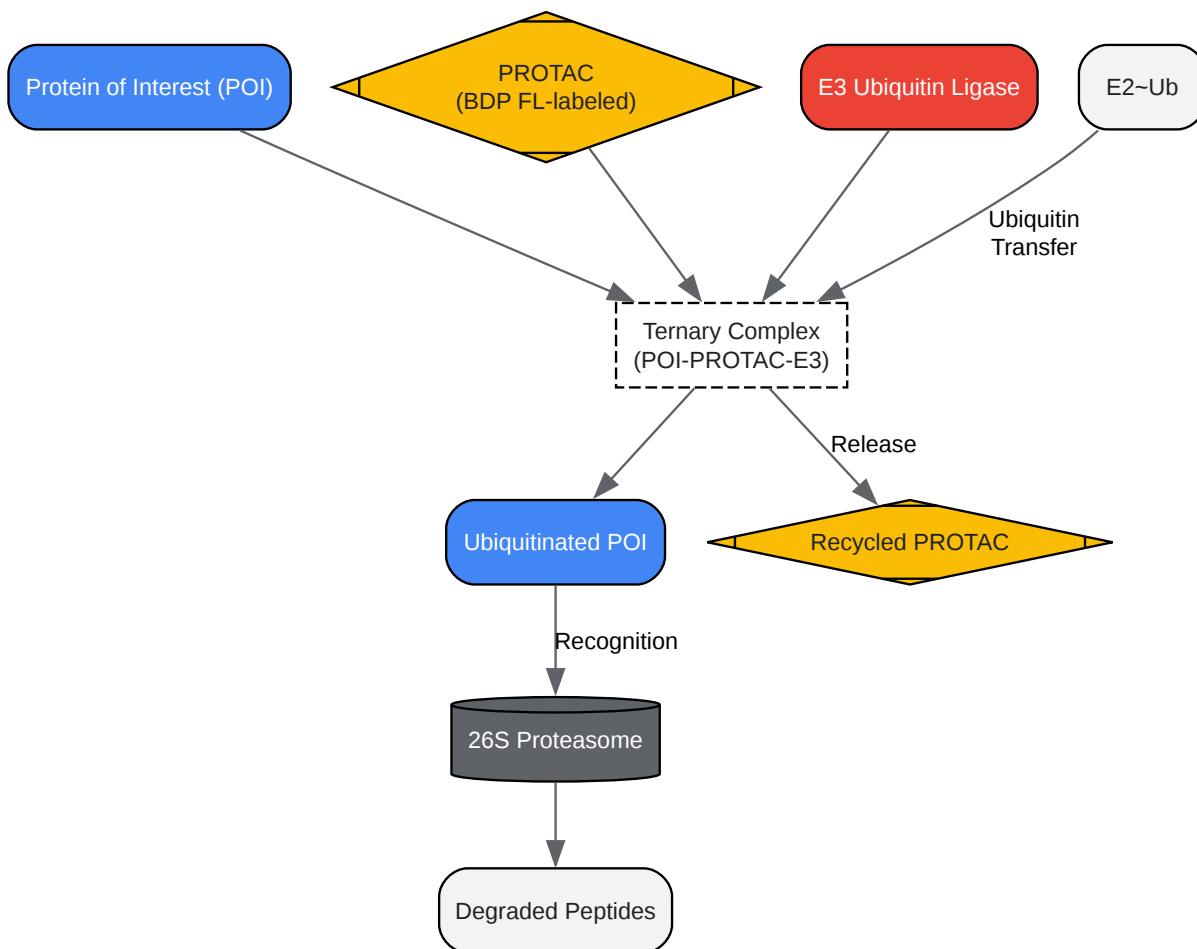
Protocol:

- Reagent Preparation:
 - Equilibrate **BDP FL-PEG5-acid**, EDC, and NHS to room temperature before use.
 - Prepare a stock solution of **BDP FL-PEG5-acid** in anhydrous DMSO or DMF (e.g., 10 mg/mL).
 - Prepare your amine-containing molecule in the Coupling Buffer.
 - Immediately before use, prepare stock solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).
- Activation of **BDP FL-PEG5-acid**:

- In a microcentrifuge tube, combine the **BDP FL-PEG5-acid** stock solution with Activation Buffer.
- Add a molar excess of EDC and NHS to the **BDP FL-PEG5-acid** solution (a 2-5 fold molar excess is a good starting point).
- Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This forms the amine-reactive NHS ester.

- Conjugation to the Amine-Containing Molecule:
 - Add the activated **BDP FL-PEG5-acid** solution to your protein solution in the Coupling Buffer. The optimal molar ratio of the activated linker to the protein should be determined empirically, but a starting point of 10:1 to 20:1 is common.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching and Purification:
 - Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters. Incubate for 30 minutes at room temperature.
 - Purify the fluorescently labeled conjugate from excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography, equilibrated with a suitable storage buffer (e.g., PBS).
- Characterization:
 - Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of BDP FL (~504 nm).





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References

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